molecular formula C18H20BrN3O3S B2836497 methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate CAS No. 1207005-58-0

methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate

Cat. No. B2836497
CAS RN: 1207005-58-0
M. Wt: 438.34
InChI Key: OLGAQRATXZHONV-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C18H20BrN3O3S and its molecular weight is 438.34. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound plays a crucial role in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Researchers have explored its reactivity towards a variety of active methylene reagents, underlining its versatility in creating diverse heterocyclic frameworks. These synthetic pathways are foundational in developing compounds with potential biological activities (Mohareb et al., 2004).

Antiprotozoal Agents

In the quest for novel antiprotozoal agents, the structural motifs present in methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate have been utilized. The synthesis of dicationic imidazo[1,2-a]pyridines and their derivatives demonstrates significant in vitro and in vivo activities against protozoal infections, offering a promising avenue for developing new therapeutic agents (Ismail et al., 2004).

Antimicrobial Activities

The compound's framework has also been incorporated into the synthesis of thiazoles and their fused derivatives, showcasing antimicrobial activities. The strategic functionalization and fusion to thiazole rings have led to compounds with in vitro antimicrobial efficacy against various bacterial and fungal strains, highlighting its potential in addressing antimicrobial resistance (Wardkhan et al., 2008).

Bromination and Arylation Studies

Studies on the bromination of imidazo[1,2-a]pyridines reveal the selectivity and reactivity of bromo substituents, providing insights into the development of novel compounds through targeted modifications. These investigations not only expand the chemical space of imidazo[1,2-a]pyridine derivatives but also contribute to the understanding of reaction mechanisms and regioselectivity in organic synthesis (Godovikova et al., 1965).

properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c1-25-17(24)11-22-15(13-4-6-14(19)7-5-13)10-20-18(22)26-12-16(23)21-8-2-3-9-21/h4-7,10H,2-3,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGAQRATXZHONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.